
4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride
Descripción general
Descripción
4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride, also known as 4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride, is a synthetic compound that has been widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 319.83 g/mol. It is an ether-based compound and has been used in many different applications in the field of scientific research.
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. It can be used to modify proteins or peptides to study their structure, function, and interactions. The tert-butyl group can provide steric hindrance, which is useful in probing the spatial arrangement of protein complexes .
Medicinal Chemistry
In medicinal chemistry, this molecule serves as a building block for the synthesis of potential therapeutic agents. Its structure is amenable to further chemical modifications, making it a versatile precursor for designing drugs that target neurological pathways, given its pyrrolidine moiety .
Organic Synthesis
As a reagent in organic synthesis, 4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride is used to introduce the tert-butyl benzyl ether moiety into larger organic molecules. This can be particularly useful in the synthesis of complex organic compounds where protecting groups are required .
Material Science
In the field of material science, this compound can be employed in the creation of novel polymers. The benzyl and pyrrolidinyl groups could interact with other monomers to form polymers with unique properties such as increased resilience or flexibility .
Analytical Chemistry
Analytical chemists may use this compound as a standard or reference material when calibrating instruments or developing new analytical methods, especially in chromatography and mass spectrometry applications .
Biochemical Research
This chemical serves as a useful agent in biochemical research, particularly in studies involving membrane biology. It could potentially be used to mimic lipid-like structures or as a part of a compound library for high-throughput screening .
Neuropharmacology
Given its structural similarity to compounds that interact with the central nervous system, it may be used in neuropharmacological research to study receptor-ligand interactions and to develop new treatments for neurological disorders .
Controlled Environment Research
In controlled environment research, such as cleanroom applications, this compound might be used in testing the efficacy of contamination control procedures due to its well-defined structure and properties .
Safety and Hazards
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)15-6-4-13(5-7-15)11-18-12-14-8-9-17-10-14;/h4-7,14,17H,8-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHBYUVZWLWESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



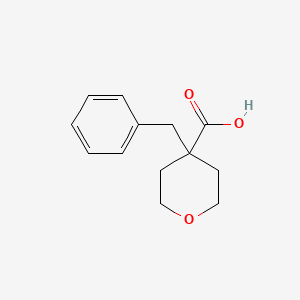
amine](/img/structure/B1374483.png)
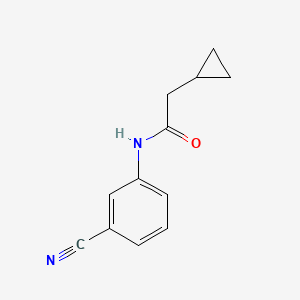
![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)
![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)
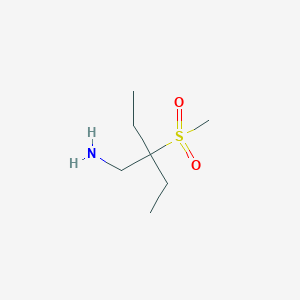
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
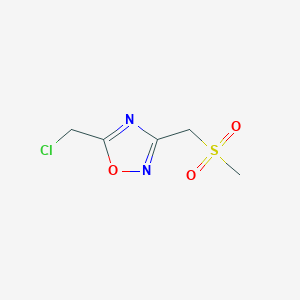
![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)
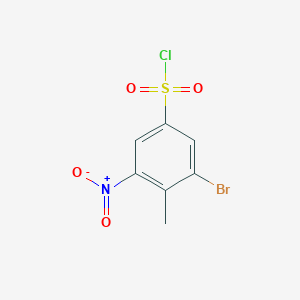
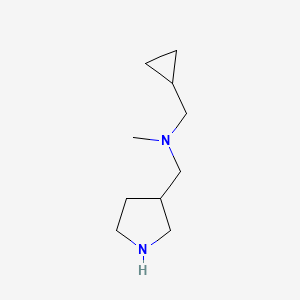
![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)
![3-[(Aminocarbonyl)amino]-2-methylbenzoic acid](/img/structure/B1374503.png)